Melinonine A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melinonine A involves several steps, including the formation of the oxayohimbanium core structure. The synthetic route typically starts with the preparation of the precursor molecules, followed by a series of reactions such as cyclization, methylation, and oxidation . The reaction conditions often require specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Melinonine A undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Melinonine A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Melinonine A involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to the formation of DNA adducts and subsequent cellular responses . Additionally, this compound exhibits photosensitizing properties, which can induce oxidative stress and damage to cellular components . The exact molecular pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Melinonine A is part of a larger family of N-methyl-β-carboline alkaloids, which includes compounds like normelinonine F and melinonine F . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific methoxycarbonyl and dimethyloxayohimbanium groups, which contribute to its distinct chemical and biological properties .
List of Similar Compounds
- Normelinonine F
- Melinonine F
- Harmane
- Hypericin
Properties
CAS No. |
6801-41-8 |
---|---|
Molecular Formula |
C22H27N2O3+ |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methyl (1S,15R,16S,20S)-13,16-dimethyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H27N2O3/c1-13-17-11-24(2)9-8-15-14-6-4-5-7-19(14)23-21(15)20(24)10-16(17)18(12-27-13)22(25)26-3/h4-7,12-13,16-17,20,23H,8-11H2,1-3H3/q+1/t13-,16-,17+,20-,24?/m0/s1 |
InChI Key |
PGWDPYAZSCNZHS-OXIZCCONSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C[N+]3(CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45)C |
Canonical SMILES |
CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)C |
Origin of Product |
United States |
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